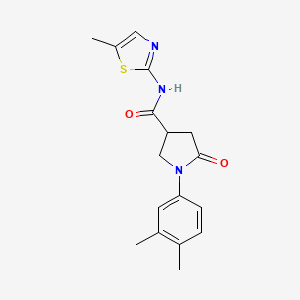![molecular formula C16H17N3O B4614160 1-[4-甲基-2-(2-甲基-2,3-二氢-1H-吲哚-1-基)-5-嘧啶基]乙酮](/img/structure/B4614160.png)
1-[4-甲基-2-(2-甲基-2,3-二氢-1H-吲哚-1-基)-5-嘧啶基]乙酮
描述
Synthesis Analysis
The synthesis of pyrimidinyl ethanone derivatives involves multiple steps, including condensation, cyclization, and functionalization reactions. These processes are crucial for creating the core structure and introducing specific substituents that define its activity and properties. For example, compounds similar to the one can be synthesized from β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with amine derivatives, showcasing the versatility of pyrimidinone synthesis (Beck & Gajewski, 1976).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and computational methods to elucidate the compound's geometry, bond lengths, angles, and conformational preferences. For instance, studies on similar pyrimidinone derivatives have revealed planar structures, strong intermolecular hydrogen bonding, and specific tautomeric forms, which are crucial for understanding their reactivity and interactions with biological targets (Craciun et al., 1998).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups, such as the pyrimidinyl and ethanone components, enabling it to undergo various organic reactions. These include cycloadditions, electrophilic substitutions, and nucleophilic additions. For example, pyrimidinones can participate in [4+2] cycloaddition reactions, leading to novel fused pyrimidinone derivatives with potential biological activities (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined by the molecular structure. For instance, the presence of hydrogen bond donors and acceptors within the molecule can significantly affect its solubility in different solvents, which is essential for its application in various fields.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards specific reagents, are critical for understanding the compound's behavior in chemical reactions and biological environments. The electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, also plays a crucial role in its reactivity and interactions (Mary et al., 2015).
科学研究应用
抗菌和抗肿瘤活性
该化合物已被研究其在抗菌和抗肿瘤应用中的潜力。Edrees 等人(2010 年)的一项研究合成了一系列与嘧啶酮结构相关的化合物,这些化合物表现出中等的抗菌和抗真菌活性。此外,这些化合物对一组人类肿瘤细胞系表现出良好的细胞毒活性,表明具有潜在的抗肿瘤应用 (Edrees, Farghaly, El‐Hag, & Abdalla, 2010)。
杂环查耳酮衍生物的合成和性质
另一项研究侧重于含有噻吩并[2,3-d]嘧啶基色团的新型杂环查耳酮衍生物的合成和性质。对这些衍生物进行了表征并将其应用于聚酯纤维,从而产生从绿黄色到橙色的色调范围。这项研究突出了嘧啶酮衍生物在材料科学和染料化学中的潜力 (Ho & Yao, 2013)。
缓蚀
嘧啶酮衍生物也已被评估其在盐酸中对碳钢的缓蚀效率。Hegazy 等人(2012 年)的研究发现,源自嘧啶酮的某些席夫碱充当有效的混合(阴极/阳极)抑制剂,证明了这些化合物的化学多功能性和潜在的工业应用 (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012)。
金属配合物形成和蛋白质结合
Gonçalves 等人(2013 年)的研究合成了嘧啶酮衍生物并研究了它们与四氧化钒的配合物形成。这项研究提供了对配体的酸碱性质、它与金属离子的相互作用以及它对人血清蛋白的结合行为的见解,表明对药物化学和药物开发的影响 (Gonçalves et al., 2013)。
乙烯反应中的催化行为
孙等人(2007 年)探索了带有 2-喹喔啉基-6-亚氨基吡啶(包括嘧啶酮衍生物)的铁和钴二氯配合物的合成和表征。这些配合物对乙烯反应性表现出催化活性,突出了嘧啶酮衍生物在催化和聚合物科学中的潜力 (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007)。
属性
IUPAC Name |
1-[4-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-8-13-6-4-5-7-15(13)19(10)16-17-9-14(12(3)20)11(2)18-16/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSXWIMYRNVMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC=C(C(=N3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)
![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)
![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)
![2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)
![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)
![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)
![4-chloro-N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4614137.png)
![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4614138.png)

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)
![5-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614155.png)
![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)
